molecular formula C16H20N6O4S3 B2981519 Ethyl 4-(2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1329848-66-9

Ethyl 4-(2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2981519
CAS No.: 1329848-66-9
M. Wt: 456.55
InChI Key: VTNUNVRCROSWKQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a ureido group, a thiadiazole ring, an acetyl group, and a piperazine ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Ureido refers to a functional group derived from urea, and thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions, while the ureido group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Biological Activities

  • Antimicrobial and Antifungal Properties

    Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds containing piperazine along with various other moieties demonstrated significant activity against a range of microorganisms, suggesting their potential as therapeutic agents in treating infectious diseases (Rajkumar, Kamaraj, & Krishnasamy, 2014); (Sharma, Kumar, & Pathak, 2014).

  • Anticancer Activity

    Novel carbazole derivatives synthesized from piperazine showed significant antibacterial, antifungal, and anticancer activities, highlighting their potential in cancer therapy (Sharma, Kumar, & Pathak, 2014).

  • Anti-TMV and Antimicrobial Activities

    New urea and thiourea derivatives of piperazine, doped with febuxostat, were synthesized and showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

Heterocyclic Compound Synthesis

  • Novel Heterocyclic Systems: The synthesis of novel heterocyclic compounds, incorporating thiadiazole and other moieties, has been explored for their potential biological activities. These efforts aim to develop new therapeutic agents with improved efficacy and safety profiles (Hemdan & El-Mawgoude, 2015); (Hamama et al., 2017).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be explored for use in various fields, such as medicinal chemistry, if it exhibits desirable biological activity .

Properties

IUPAC Name

ethyl 4-[2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4S3/c1-2-26-16(25)22-7-5-21(6-8-22)12(23)10-28-15-20-19-14(29-15)18-13(24)17-11-4-3-9-27-11/h3-4,9H,2,5-8,10H2,1H3,(H2,17,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNUNVRCROSWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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